molecular formula C7H5BrN2O2 B1443218 5-(5-Bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole CAS No. 1283108-32-6

5-(5-Bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B1443218
CAS No.: 1283108-32-6
M. Wt: 229.03 g/mol
InChI Key: JKWYFVZEEMVBLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with bromoalkanes was carried out . Another study reported the synthesis of Schiff Bases from Heterocyclic Molecules .


Molecular Structure Analysis

The molecular structure of similar compounds such as “1-(5-Bromofuran-2-yl)ethanone” has been reported with a linear formula of C6H5BrO2 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a metal-free hypervalent iodine/TEMPO mediated oxidation of amines and mechanistic insight into the reaction pathways has been reported .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds such as “1-(5-Bromofuran-2-yl)ethanone” and “(5-bromofuran-2-yl)methanol” have been reported. The former has a molecular weight of 189.01 and is a solid at room temperature . The latter has a molecular weight of 176.99600 .

Scientific Research Applications

Synthesis and Pharmacological Applications

Chemical and Pharmacokinetic Properties : Oxadiazole derivatives, including 1,2,4-oxadiazoles, are noted for their favorable physical, chemical, and pharmacokinetic properties. These compounds enhance pharmacological activity through hydrogen bond interactions with biomacromolecules. Research has shown that oxadiazole rings exhibit a wide range of activities, such as antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer effects (Wang et al., 2022).

Biological Activities of Oxadiazole Derivatives : The oxadiazole moiety, including 1,3,4-oxadiazoles, is integral to compounds demonstrating a multitude of biological activities. These range from antimicrobial to anticancer effects, underpinning the versatility of oxadiazoles in drug synthesis and therapeutic applications (Jalhan et al., 2017).

Therapeutic Potential : 1,3,4-Oxadiazole derivatives, by virtue of their unique structure, engage in effective binding with enzymes and receptors, eliciting a variety of bioactivities. The pursuit of 1,3,4-oxadiazole-based derivatives for their therapeutic potency underscores their significant development value across medicinal chemistry (Verma et al., 2019).

Synthetic Strategies and Psychological Applications

Synthetic Strategies for Psychological Disorders : Oxadiazoles, including the 1,2,4-isomer, have shown promise in treating various mental health issues. The review of synthetic strategies for oxadiazole derivatives highlights their potential in addressing psychological disorders, indicating the compound's relevance in neuropsychiatric research (Saxena et al., 2022).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, the pharmacological blockage of the AHR-CYP1A1 axis has been reported .

Safety and Hazards

The safety and hazards of similar compounds such as “(5-bromofuran-2-yl)methanol” have been reported. It has hazard statements H302, H315, H318, and H335 .

Future Directions

The future directions of research involving similar compounds are promising. For instance, the first AHR antagonists have recently entered the clinical stage of drug development .

Properties

IUPAC Name

5-(5-bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O2/c1-4-9-7(12-10-4)5-2-3-6(8)11-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWYFVZEEMVBLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(5-Bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole
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5-(5-Bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole
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5-(5-Bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 4
5-(5-Bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 5
5-(5-Bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 6
5-(5-Bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole

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